molecular formula C12H16BrNS B3141965 1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine CAS No. 494772-55-3

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine

Cat. No. B3141965
CAS RN: 494772-55-3
M. Wt: 286.23 g/mol
InChI Key: MCZLTCLQNADSRS-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The bromophenyl group is a phenyl ring with a bromine substituent, and the thioethyl group contains a sulfur atom, which could potentially contribute to the reactivity of the molecule.


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The bromophenyl group would add aromaticity to the molecule, and the sulfur atom in the thioethyl group could contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions for “1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine” are not available, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo oxidation, amination, halogenation, and various C-C bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine” would depend on the specific arrangement of its atoms and groups. Pyrrolidine itself is a liquid at room temperature .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature as bioactive molecules with target selectivity .

Biological Activity

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activities

Pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities . For example, 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives containing oxime-functionalized pyrrolidine have shown promising results .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the molecule. Pyrrolidine derivatives can interact with biological targets in a variety of ways, often involving the nitrogen atom in the ring .

Safety and Hazards

While specific safety data for “1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine” is not available, pyrrolidine is considered hazardous. It’s a flammable liquid and can cause serious eye damage .

Future Directions

The future directions in the research and development of pyrrolidine derivatives are likely to involve the exploration of new synthetic methods and the discovery of new biological activities .

properties

IUPAC Name

1-[2-(2-bromophenyl)sulfanylethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZLTCLQNADSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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